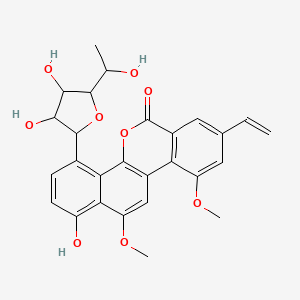

Gilvocarcin V

Übersicht

Beschreibung

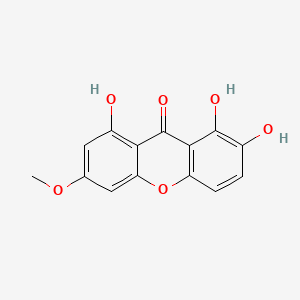

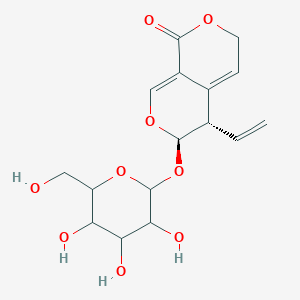

Gilvocarcin V is an antitumor agent and antibiotic that is active against Gram-positive bacteria. It is produced by the bacterium Streptomyces griseoflavus and other Streptomyces species. The compound has a molecular formula of C27H26O9 and is known for its strong inhibition of DNA synthesis .

Wissenschaftliche Forschungsanwendungen

Gilvocarcin V has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying DNA intercalation and photoaddition reactions.

Biology: Investigated for its effects on DNA synthesis and cell cycle regulation.

Medicine: Explored as a potential antitumor agent due to its ability to inhibit DNA synthesis and induce DNA-protein cross-linking.

Industry: Utilized in the development of new antibiotics and antitumor drugs

Wirkmechanismus

Gilvocarcin V exerts its effects primarily through the inhibition of DNA synthesis. It promotes the selective cross-linking of histone H3 and the heat shock protein GRP78 to DNA when photoactivated by near-UV or visible light. This leads to the formation of DNA adducts and the disruption of DNA replication .

Similar Compounds:

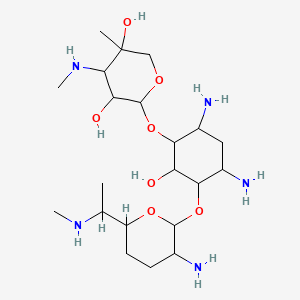

Polycarcin V: A recently isolated gilvocarcin-type natural product with significant cytotoxicity.

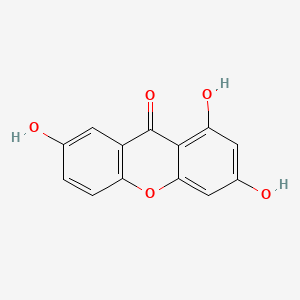

Gilvocarcin M and E: Variants of this compound that bear aliphatic residues instead of a vinyl group at the chromophore

Uniqueness: this compound is unique due to its strong DNA intercalation properties and its ability to form covalent bonds with DNA under UV light. This makes it a potent antitumor agent with low overall toxicity compared to other similar compounds .

Zukünftige Richtungen

The cloning and characterization of the gilvocarcin gene cluster from S. griseoflavus Gö 3592, and its heterologous expression in a foreign host (S. lividans) provides insights regarding the biosynthesis of Gilvocarcin V and lays the foundation for the detailed studies of its intriguing biosynthetic steps . This could possibly lead to the generation of Gilvocarcin analogues with improved biological activities through combinatorial biosynthesis .

Biochemische Analyse

Biochemical Properties

Gilvocarcin V is a strong inhibitor of DNA synthesis . It interacts with DNA and histone H3, forming a covalent [2+2] cycloadduct with thymine residues of double-stranded DNA . This interaction is sequence context-dependent .

Cellular Effects

This compound exhibits significant cytotoxicity with selectivity for non-small-cell lung cancer, breast cancer, and melanoma cells . It binds and reacts more efficiently with alternating purine:pyrimidine sequence hexadecamer than the homopurine:homopyrimidine duplex at identical this compound to DNA duplex ratios .

Molecular Mechanism

The molecular mechanism of this compound involves intercalation of the aromatic chromophore into DNA, followed by UV-induced covalent linkage of the natural product to DNA by a [2+2] cycloaddition between the vinyl moiety and a thymine residue . This mechanism is also responsible for the cross-linking between DNA and histone H3 .

Temporal Effects in Laboratory Settings

It is known that this compound binds under equilibrium conditions and reacts in the presence of exogenously applied UV light .

Metabolic Pathways

It is known that this compound is a strong inhibitor of DNA synthesis , suggesting that it may interact with enzymes involved in DNA replication.

Transport and Distribution

Its ability to intercalate into DNA suggests that it may be transported to the nucleus of cells .

Subcellular Localization

Given its interaction with DNA, this compound is likely to be localized in the nucleus of cells . Detailed studies on its subcellular localization and the effects on its activity or function are currently limited.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The total synthesis of Gilvocarcin V involves several key steps, including oxidative rearrangement, C-glycosylation, and the generation of a vinyl side chain. These steps are crucial for the structural elements that contribute to the compound’s biological activity .

Industrial Production Methods: this compound is typically produced through fermentation processes involving Streptomyces griseoflavus. The bacterium is cultured under specific conditions to optimize the yield of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Gilvocarcin V undergoes various chemical reactions, including photoaddition reactions when intercalated with DNA. This involves the formation of covalent bonds between the vinyl moiety of this compound and thymine residues in DNA under UV light .

Common Reagents and Conditions:

Oxidation: Involves reagents like hydrogen peroxide or other oxidizing agents.

Reduction: Typically uses reducing agents such as sodium borohydride.

Substitution: Involves nucleophilic or electrophilic reagents depending on the reaction conditions.

Major Products: The major products formed from these reactions include DNA adducts and cross-linked DNA-protein complexes .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Gilvocarcin V involves several steps, including protection, deprotection, coupling, and cyclization reactions.", "Starting Materials": [ "2,4-dihydroxybenzoic acid", "3-methylbut-2-enal", "2-iodobenzoic acid", "methyl 4-bromobenzoate", "methyl 2-bromobenzoate", "2-bromoethylamine hydrobromide", "N,N-diisopropylethylamine", "triethylamine", "piperidine", "dichloromethane", "diethyl ether", "tetrahydrofuran", "acetonitrile", "ethyl acetate", "hexanes", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium sulfate", "magnesium sulfate", "activated carbon", "silica gel" ], "Reaction": [ "Protection of 2,4-dihydroxybenzoic acid with methyl 4-bromobenzoate and triethylamine in dichloromethane", "Deprotection of the protected 2,4-dihydroxybenzoic acid with sodium hydroxide in water", "Coupling of the deprotected 2,4-dihydroxybenzoic acid with 3-methylbut-2-enal and N,N-diisopropylethylamine in acetonitrile", "Cyclization of the resulting product with piperidine and hydrochloric acid in tetrahydrofuran", "Bromination of 2-iodobenzoic acid with N-bromosuccinimide in acetonitrile", "Coupling of the brominated 2-iodobenzoic acid with methyl 2-bromobenzoate and triethylamine in dichloromethane", "Reduction of the resulting product with magnesium sulfate and activated carbon in diethyl ether", "Coupling of the reduced product with 2-bromoethylamine hydrobromide and triethylamine in acetonitrile", "Cyclization of the resulting product with sodium bicarbonate in ethyl acetate", "Purification of the final product with silica gel and hexanes" ] } | |

CAS-Nummer |

77879-90-4 |

Molekularformel |

C27H26O9 |

Molekulargewicht |

494.5 g/mol |

IUPAC-Name |

8-ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]naphtho[1,2-c]isochromen-6-one |

InChI |

InChI=1S/C27H26O9/c1-5-12-8-15-19(17(9-12)33-3)14-10-18(34-4)21-16(28)7-6-13(20(21)25(14)36-27(15)32)26-24(31)23(30)22(29)11(2)35-26/h5-11,22-24,26,28-31H,1H2,2-4H3/t11-,22+,23+,24-,26-/m1/s1 |

InChI-Schlüssel |

MSXWAMODDZJPTG-QGZLGSDISA-N |

Isomerische SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O |

SMILES |

CC(C1C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O |

Aussehen |

Solid powder |

Andere CAS-Nummern |

77879-90-4 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2064A 4-fucofuranose-1-hydroxy-10,12-dimethoxy-8-vinyl-6H-benz(d)naphtho(1,2b)pyran-6-one gilvocarcin V |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

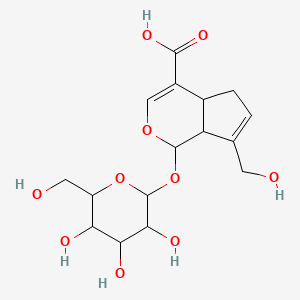

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-amino-N-[(2S,5R,7E,9E,11R,13S)-2-amino-5-formyl-13-hydroxy-4-(4-hydroxy-3-iodophenyl)-7,9,11-trimethyl-3,6-dioxotetradeca-7,9-dien-5-yl]-N-methylpropanamide](/img/structure/B1671443.png)